2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

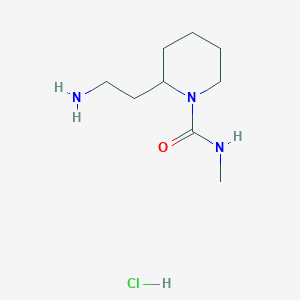

2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring, an aminoethyl group, and a carboxamide group, all modified with a methyl group and a hydrochloride salt.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of piperidine with ethylene oxide to form N-ethylpiperidine, followed by amination with ethylenediamine to introduce the aminoethyl group. The resulting compound is then methylated and reacted with a carboxylic acid derivative to form the carboxamide group. Finally, the hydrochloride salt is formed by treating the carboxamide with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Análisis De Reacciones Químicas

Structural Features and Reactivity

2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride contains:

- A piperidine ring with a carboxamide group at the 1-position.

- An N-methyl group on the carboxamide.

- A 2-aminoethyl substituent at the 2-position of the piperidine.

- A hydrochloride salt (enhances solubility and stability).

Key reactive sites include the primary amine (on the ethyl chain), tertiary amine (piperidine nitrogen), and the carboxamide group (Figure 1).

Reactions of the Primary Amine Group

The 2-aminoethyl side chain participates in nucleophilic reactions:

Acylation and Sulfonylation

- Reacts with acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides (e.g., methanesulfonyl chloride) in pyridine or triethylamine to form amides/sulfonamides .

Alkylation

- Forms secondary/tertiary amines via reductive amination with aldehydes/ketones (e.g., formaldehyde) .

Schiff Base Formation

- Reacts with carbonyl compounds (e.g., ketones) to form imines, which can be reduced to alkylated amines .

N-Methylation

- The tertiary amine in the piperidine ring can undergo quaternization with methyl iodide or reductive methylation (HCHO/NaBH₃CN) .

Hydrogenation

- The piperidine ring is stable under standard hydrogenation conditions but may participate in stereoselective reductions for derivatives with unsaturated side chains .

Hydrolysis

- Acidic or basic hydrolysis converts the carboxamide to carboxylic acid :

Nucleophilic Substitution

Salt-Forming Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Pharmaceutical Development : This compound is often investigated for its potential as a therapeutic agent due to its ability to interact with neurotransmitter systems. Studies have shown that derivatives of piperidine can act as ligands for various receptors, including serotonin and dopamine receptors, which are crucial in treating psychiatric disorders such as depression and anxiety .

- Antihistamine Activity : Research indicates that compounds related to this compound exhibit antihistamine properties. This makes them candidates for developing medications aimed at treating allergic reactions by blocking histamine H1 receptors .

Neuropharmacology

- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter release, particularly acetylcholine. It has been evaluated for potential use in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's .

- Anxiolytic Effects : The compound's interaction with GABA receptors has been explored for its anxiolytic properties. Research indicates that it may help reduce anxiety symptoms by enhancing GABAergic transmission .

Biochemical Tool

- Buffering Agent : In cellular biology, this compound is utilized as a non-ionic organic buffering agent in cell culture media. It helps maintain physiological pH levels (6-8.5), which is critical for optimal cell growth and function .

Case Study 1: Antihistamine Development

A study focused on the synthesis of piperidine derivatives showed that modifications to the structure of this compound can lead to enhanced antihistamine activity. The research demonstrated improved selectivity towards H1 receptors while minimizing side effects associated with traditional antihistamines .

Case Study 2: Neuroprotective Effects

In vitro experiments assessed the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. Results indicated that it could significantly reduce cell death induced by oxidative agents, suggesting its potential role in developing treatments for neurodegenerative diseases .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Mecanismo De Acción

The mechanism by which 2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

N-Methylpiperidine: Similar in structure but lacks the aminoethyl and carboxamide groups.

Piperidine-1-carboxamide: Similar but without the aminoethyl group.

2-Aminoethylpiperidine: Similar but without the N-methyl and carboxamide groups.

Actividad Biológica

Introduction

2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles that are crucial in drug design and biological interactions. The following sections will detail its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to several key mechanisms:

- Receptor Modulation : Piperidine derivatives often interact with various neurotransmitter receptors, influencing neurological pathways. For instance, compounds with similar structures have shown affinity for muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression and neurodegenerative diseases .

- Inhibition of Enzymatic Activity : Some studies suggest that piperidine derivatives can inhibit enzymes such as monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and inflammation. This inhibition can lead to reduced cancer cell proliferation .

- DNA Interaction : The nitrogen atoms in piperidine structures can form hydrogen bonds with DNA, potentially leading to anticancer effects through the disruption of DNA replication and transcription processes .

Anticancer Activity

Recent research highlights the anticancer potential of piperidine derivatives, including this compound. The following table summarizes findings from various studies regarding its cytotoxic effects:

Neuroprotective Effects

Piperidine derivatives have also been studied for their neuroprotective properties. The following case study illustrates the compound's potential in treating neurodegenerative diseases:

- Case Study : A study evaluated the neuroprotective effects of a similar piperidine derivative on neuronal cells exposed to oxidative stress. The compound demonstrated significant reduction in cell death and improved cell viability by modulating oxidative stress pathways through receptor interaction and enzymatic inhibition .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics (PK) and absorption, distribution, metabolism, and elimination (ADME) properties of this compound is crucial for its therapeutic application:

- Absorption : Studies indicate that piperidine derivatives generally exhibit good oral bioavailability due to their lipophilic nature.

- Distribution : These compounds tend to distribute widely within tissues, including the brain, enhancing their potential as neuroactive agents.

- Metabolism : Metabolic studies suggest that these compounds undergo phase I metabolic reactions primarily via cytochrome P450 enzymes.

- Elimination : The elimination half-life varies but is generally favorable for maintaining therapeutic levels in systemic circulation.

Propiedades

IUPAC Name |

2-(2-aminoethyl)-N-methylpiperidine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.ClH/c1-11-9(13)12-7-3-2-4-8(12)5-6-10;/h8H,2-7,10H2,1H3,(H,11,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBGFPHNCQWIPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCCCC1CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.